1-(3-Bromobenzenesulfonyl)piperazine
Overview
Description
1-(3-Bromobenzenesulfonyl)piperazine is a chemical compound with the molecular formula C10H13BrN2O2S. It is characterized by the presence of a piperazine ring substituted with a 3-bromobenzenesulfonyl group.
Mechanism of Action
Target of Action
It’s worth noting that piperazine compounds, which 1-(3-bromobenzenesulfonyl)piperazine is a derivative of, are known to have anthelmintic action, generally paralyzing parasites . This allows the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, a related compound, is known to act as a gaba receptor agonist . In the context of its anthelmintic action, piperazine compounds mediate their effect by paralyzing parasites .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Related piperazine compounds are known to induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 3-bromobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated piperazine derivatives.
Scientific Research Applications
1-(3-Bromobenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(4-Bromobenzenesulfonyl)piperazine
- 1-(3-Chlorobenzenesulfonyl)piperazine
- 1-(3-Methylbenzenesulfonyl)piperazine
Comparison: 1-(3-Bromobenzenesulfonyl)piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine or methyl groups), the bromine atom can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its binding affinity to biological targets .
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJTQOHBQUGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368542 | |
Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179051-77-5 | |
Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromobenzenesulfonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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